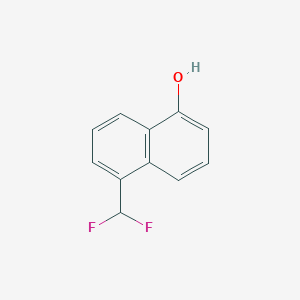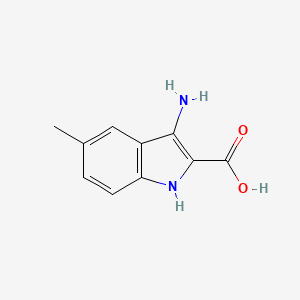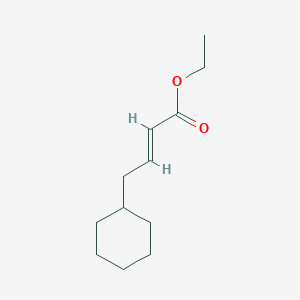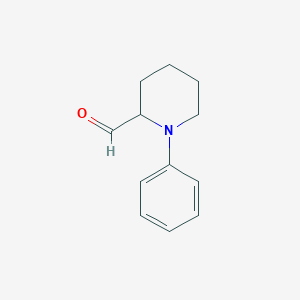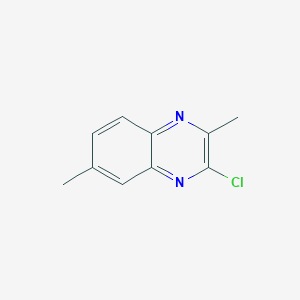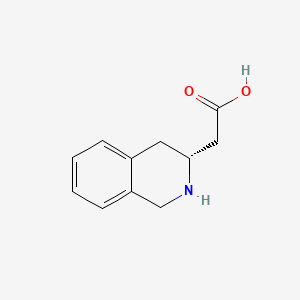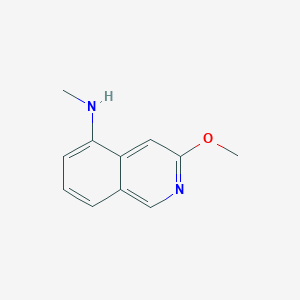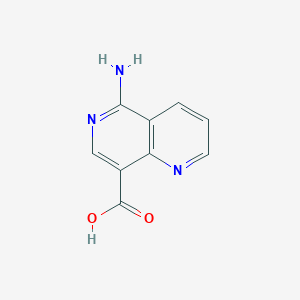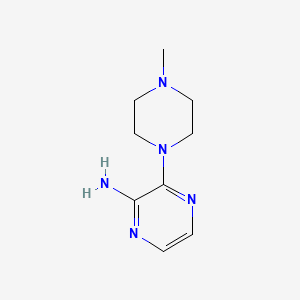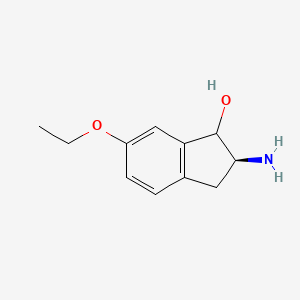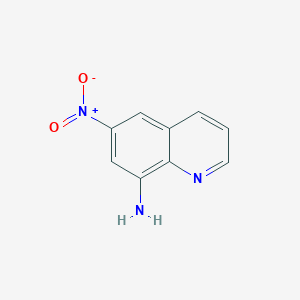
8-Quinolinamine, 6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the 6th position and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitroquinolin-8-amine typically involves the nitration of quinoline followed by reduction and amination steps. One common method is the nitration of quinoline to produce a mixture of 5-nitroquinoline and 6-nitroquinoline. The desired 6-nitroquinoline is then separated and subjected to reduction using tin powder in the presence of hydrochloric acid to yield 6-aminoquinoline .
Another method involves the direct amination of 6-chloroquinoline with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of 6-nitroquinolin-8-amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitroquinolin-8-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 6-Aminoquinoline.
Substitution: Various amides and substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
6-Nitroquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the nitro group but has similar biological activities.
6-Nitroquinoline: Lacks the amine group but shares the nitro functionality.
Quinoline N-oxides: Oxidized derivatives with different reactivity.
Uniqueness
6-Nitroquinolin-8-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .
Properties
CAS No. |
88609-21-6 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-nitroquinolin-8-amine |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H,10H2 |
InChI Key |
SELGYYDMFLVGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


